4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl
Overview
Description
4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl is a compound that features two 1H-1,2,4-triazole rings attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4,4’-dibromobiphenyl is reacted with 1H-1,2,4-triazole in the presence of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
While specific industrial production methods for 4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole rings may lead to the formation of triazole N-oxides, while substitution reactions on the biphenyl core can yield various substituted biphenyl derivatives .
Scientific Research Applications
4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with triazole moieties.
Mechanism of Action
The mechanism of action of 4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. The triazole rings provide nitrogen donor atoms that can bind to metal centers, influencing the electronic and structural properties of the resulting complexes .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler compound with a single triazole ring, used in various chemical and pharmaceutical applications.
4,4’-Bis(1H-1,2,4-triazol-1-yl)methane: Similar to 4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl but with a methylene bridge instead of a biphenyl core.
4,4’-Bis(1H-1,2,4-triazol-1-yl)benzene: Another related compound with a benzene core instead of a biphenyl core.
Uniqueness
4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its performance in applications such as coordination chemistry and materials science .
Properties
IUPAC Name |
1-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c1-5-15(21-11-17-9-19-21)6-2-13(1)14-3-7-16(8-4-14)22-12-18-10-20-22/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZACSTTKRQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NC=N3)N4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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